1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride, also known as TFPA, is a synthetic molecule that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in aqueous solutions and has a melting point of 170 °C. TFPA has been used in a variety of laboratory experiments, including studies on the mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Azetidinones, including compounds with pyridine and trifluoromethyl groups, have been synthesized and evaluated for their biological activities. For instance, azetidinone derivatives have shown significant antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). These findings underscore the potential of azetidinone compounds in developing new antibacterial and antituberculosis agents.
Antidepressant and Nootropic Agents
Azetidinones have also been explored for their central nervous system (CNS) activity. Certain azetidinone derivatives have been identified as potential antidepressant and nootropic agents, demonstrating the capability to influence brain function positively (Thomas et al., 2016). These findings suggest the potential application of such compounds in treating depression and enhancing cognitive functions.
Anticancer Activity
The anticancer activity of azetidinone derivatives has been documented, with some compounds exhibiting significant cytotoxic effects against cancer cell lines (Hafez & El-Gazzar, 2020). These results highlight the potential of azetidinone derivatives as scaffolds for developing new anticancer drugs.
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for trifluoromethyl-containing compounds, including azetidinones and pyridines. These studies provide valuable insights into the synthesis of structurally complex and biologically active molecules, which can serve as a basis for further pharmaceutical development (Marangoni et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, 1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol, indicates that it may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.2ClH/c10-9(11,12)6-1-2-8(14-3-6)15-4-7(13)5-15;;/h1-3,7H,4-5,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLFYXJJPEIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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